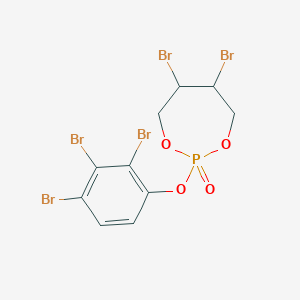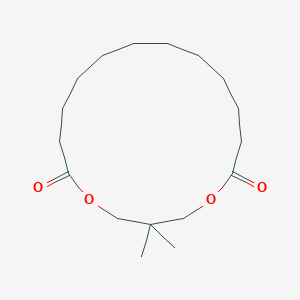
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione typically involves the cyclization of appropriate diols or hydroxy acids. One common method is the esterification of 3,3-dimethylpentanedioic acid with a diol under acidic conditions, followed by cyclization to form the lactone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or esters.
Scientific Research Applications
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fragrances, flavors, and as a monomer in polymer synthesis.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione involves its interaction with various molecular targets. In biological systems, it can act as a substrate for lactonase enzymes, leading to the hydrolysis of the lactone ring and the formation of the corresponding diol. This interaction can affect various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Similar structure but lacks the dimethyl groups.
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Smaller ring size with similar functional groups.
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione: Similar structure with a different ring size.
Uniqueness
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione is unique due to its specific ring size and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
63649-59-2 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,3-dimethyl-1,5-dioxacycloheptadecane-6,17-dione |
InChI |
InChI=1S/C17H30O4/c1-17(2)13-20-15(18)11-9-7-5-3-4-6-8-10-12-16(19)21-14-17/h3-14H2,1-2H3 |
InChI Key |
LSWRTYCPRJMAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)CCCCCCCCCCC(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
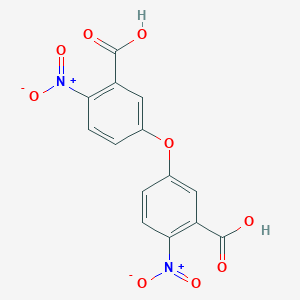
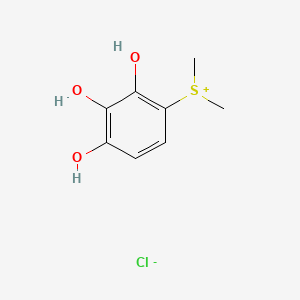
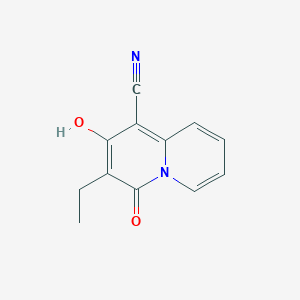
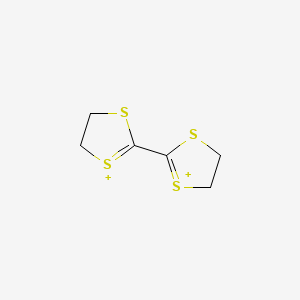
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
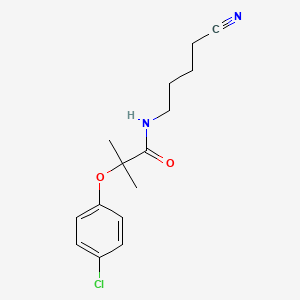
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
